

MYCi361 solubility and stability in DMSO and other solvents

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Compound of Interest		
Compound Name:	MYCi361	
Cat. No.:	B15623152	Get Quote

Technical Support Center: MYCi361

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of the MYC inhibitor, **MYCi361**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of MYCi361?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of MYCi361.[1][2][3]

Q2: I observed precipitation when diluting my **MYCi361** DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue for hydrophobic molecules like **MYCi361**, which is insoluble in water.[1] Consider the following troubleshooting steps:

- Decrease the final concentration: You may be exceeding the aqueous solubility limit of the compound.
- Use a co-solvent system: For in vivo studies, a formulation of DMSO, PEG300, Tween80, and ddH2O has been described.[1]



Sonication: This can help to dissolve the compound.[3]

Q3: How should I store my MYCi361 solutions?

A3: Aliquot your stock solution to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 1 year).[1] For short-term storage, -20°C is suitable for up to one month.[1][2]

Q4: Is **MYCi361** stable in powder form?

A4: Yes, as a powder, MYCi361 is stable for up to 3 years when stored at -20°C.[1][3]

Q5: I am concerned about the stability of **MYCi361** in my cell culture medium during a multi-day experiment. How can I assess this?

A5: You can perform a chemical stability assessment. This typically involves incubating **MYCi361** in your specific cell culture medium at 37°C for different time points (e.g., 24, 48, 72 hours). The concentration of the intact compound at each time point can then be quantified using High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time would indicate instability.

Troubleshooting Guides Issue: Inconsistent results in cell-based assays.

- Potential Cause 1: Inaccurate stock solution concentration due to water absorption by DMSO.
 - Solution: DMSO is hygroscopic. Use fresh, anhydrous DMSO to prepare your stock solution to ensure accurate concentration.[1][2]
- Potential Cause 2: Degradation of MYCi361 in the stock solution.
 - Solution: Ensure proper storage of the stock solution at -80°C and avoid multiple freezethaw cycles by preparing aliquots.[1]
- Potential Cause 3: Precipitation of MYCi361 in the aqueous assay medium.



 Solution: Visually inspect your assay plates for any signs of precipitation. If observed, reduce the final concentration of MYCi361.

Data Presentation

MYCi361 Solubility

Solvent	Solubility	Molar Concentration (at max solubility)	Notes
DMSO	100 mg/mL	168.1 mM	Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][2] Sonication may be required.[3]
Ethanol	14 mg/mL	23.5 mM	-
Water	Insoluble	-	-

MYCi361 Stability

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Form	Storage Temperature	Duration		
Powder	-20°C	3 years		
Powder	4°C	2 years		
In Solvent	-80°C	1 year		
In Solvent	-20°C	1 month		

Experimental Protocols Protocol 1: Preparation of MYCi361 Stock Solution

• Allow the vial of powdered MYCi361 to equilibrate to room temperature before opening.



- Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., to make a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of MYCi361).
- Vortex and/or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.
- Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for Assessing Chemical Stability by HPLC

- Prepare Samples: Prepare a solution of MYCi361 in the solvent of interest (e.g., cell culture medium with 0.1% DMSO) at the final working concentration.
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and if necessary, process it to stop any degradation (e.g., by adding an organic solvent like acetonitrile and centrifuging to precipitate proteins). Transfer the supernatant to an HPLC vial.
- Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
- Time-Point Samples: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and process them in the same manner as the T=0 sample.
- HPLC Analysis: Analyze all samples by a validated HPLC method to determine the concentration of MYCi361.
- Data Analysis: Plot the concentration of MYCi361 as a function of time to determine the stability profile.

Visualizations

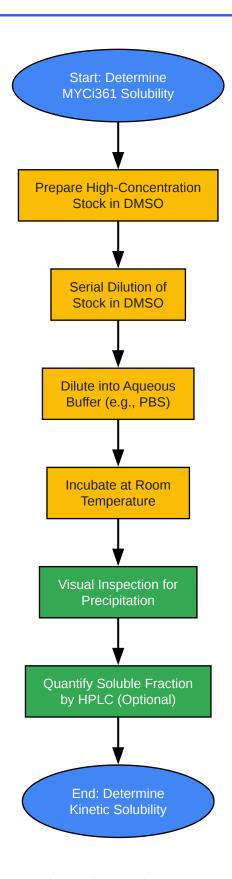




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Caption: MYCi361 mechanism of action signaling pathway.

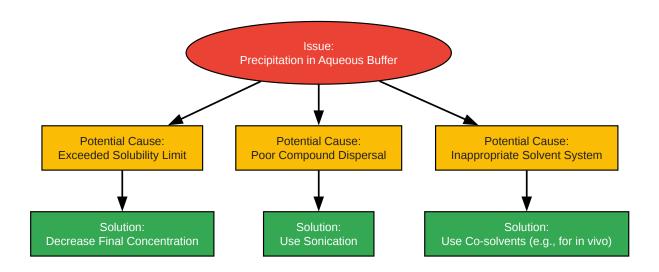




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Caption: Experimental workflow for kinetic solubility assessment.





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